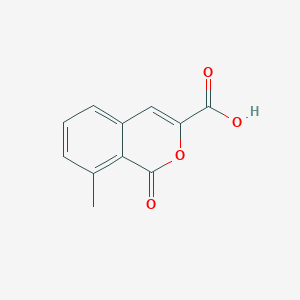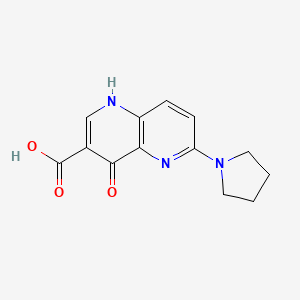
8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID is a derivative of isocoumarin, a class of compounds known for their diverse biological activities. Isocoumarins are lactones that are widely found in nature, particularly in plants and fungi. They exhibit a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate to form ethyl 8-methoxycoumarin-3-carboxylate. This intermediate is then subjected to further reactions to introduce the methyl group at the 8-position and convert the ester to a carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials .
Analyse Des Réactions Chimiques
Types of Reactions
8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the lactone ring to a dihydroisocoumarin.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used for introducing substituents.
Major Products Formed
The major products formed from these reactions include various substituted isocoumarins, dihydroisocoumarins, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID involves its interaction with various molecular targets. For instance, it has been shown to inhibit the polymerization of β-tubulin, a protein involved in cell division, thereby exerting anticancer effects. It also induces apoptosis in cancer cells by activating caspase-3/7 proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Methoxycoumarin-3-carboxylic acid
- Coumarin-3-carboxylic acid
- 7-Hydroxycoumarin-3-carboxylic acid
Uniqueness
8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 8-position and carboxylic acid group at the 3-position make it a versatile compound for various chemical reactions and biological studies .
Propriétés
Numéro CAS |
56661-75-7 |
|---|---|
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
8-methyl-1-oxoisochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c1-6-3-2-4-7-5-8(10(12)13)15-11(14)9(6)7/h2-5H,1H3,(H,12,13) |
Clé InChI |
NKQDTSMNXMTHOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(OC2=O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Hydroxymethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid diethyl ester](/img/structure/B8535961.png)









![7-Bromothieno[3,2-d]pyrimidine-4-thiol](/img/structure/B8536061.png)
![1-[4-(4-Chlorobutyl)phenyl]ethan-1-one](/img/structure/B8536064.png)


